Product packaging for Angiotensin (1-9)(Cat. No.:)

Angiotensin (1-9)

Cat. No.: B1649345
M. Wt: 1183.3 g/mol
InChI Key: LJXGOQOPNPFXFT-JWRYNVNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin (1-9) is a nine-amino acid peptide (DRVYIHPFH) with the CAS Number 34273-12-6, produced from Angiotensin I by the catalytic action of Angiotensin-Converting Enzyme 2 (ACE2) . This peptide is a key component of the non-canonical, protective arm of the Renin-Angiotensin System (RAS), which counterbalances the proliferative and hypertensive effects of the classical ACE-Ang II-AT1R axis . Extensive in vitro and in vivo studies highlight its significant research value in cardiovascular pathophysiology. Angiotensin (1-9) has demonstrated potent anti-hypertrophic effects in cardiomyocytes, preventing pathological growth induced by stimuli like angiotensin II and norepinephrine . Its mechanism of action is primarily mediated through the angiotensin II type 2 receptor (AT2R), leading to cardioprotective signaling . Recent research has elucidated that Angiotensin (1-9) fine-tunes autophagy and induces mitochondrial fusion in cardiomyocytes via an AT2R/Akt-dependent pathway, which contributes to its protective role against hypertrophy and adverse remodeling . Furthermore, the ACE2/Angiotensin (1-9) axis is recognized as an important target for protecting the heart and vessels from adverse cardiovascular remodeling in experimental models of hypertension and heart failure . This product is offered for research purposes to further investigate the ACE2/Angiotensin (1-9) pathway. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H78N16O13 B1649345 Angiotensin (1-9)

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H78N16O13/c1-5-31(4)46(71-50(79)40(22-33-15-17-36(73)18-16-33)67-52(81)45(30(2)3)70-48(77)38(13-9-19-62-56(58)59)65-47(76)37(57)25-44(74)75)53(82)68-41(23-34-26-60-28-63-34)54(83)72-20-10-14-43(72)51(80)66-39(21-32-11-7-6-8-12-32)49(78)69-42(55(84)85)24-35-27-61-29-64-35/h6-8,11-12,15-18,26-31,37-43,45-46,73H,5,9-10,13-14,19-25,57H2,1-4H3,(H,60,63)(H,61,64)(H,65,76)(H,66,80)(H,67,81)(H,68,82)(H,69,78)(H,70,77)(H,71,79)(H,74,75)(H,84,85)(H4,58,59,62)/t31-,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXGOQOPNPFXFT-JWRYNVNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H78N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1183.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis of Angiotensin (1-9)

Solid-Phase Peptide Synthesis (SPPS)

The Merrifield solid-phase synthesis method has been instrumental in producing Ang-(1-9) and its analogs. This approach involves stepwise addition of protected amino acids to a resin-bound peptide chain, followed by cleavage and purification. For instance, [Asp¹, Val⁵, Ser⁹]angiotensin I, an analog structurally related to Ang-(1-9), was synthesized using SPPS with a reported purity of >95% after high-performance liquid chromatography (HPLC). Key steps include:

  • Resin activation : Wang resin functionalized with the C-terminal amino acid.
  • Coupling reactions : HBTU/HOBt-mediated activation under nitrogen atmosphere.
  • Deprotection : Trifluoroacetic acid (TFA) treatment to remove side-chain protecting groups.
  • Cleavage : TFA/thioanisole/water cocktail for resin-peptide separation.

Despite its reliability, SPPS faces challenges in scalability and cost, particularly for large-scale therapeutic production.

Enzymatic Production via Angiotensin-Converting Enzyme 2 (ACE2)

Ang-(1-9) is endogenously synthesized through ACE2-mediated cleavage of angiotensin I (Ang I). This enzymatic process predominates in cardiovascular tissues, with human atrial homogenates demonstrating higher Ang-(1-9) generation (77.1 ± 8 nmol/h/mg protein) compared to ventricular extracts (19.8 ± 6 nmol/h/mg protein) at pH 5.5. Key factors influencing enzymatic yield include:

Table 1: Enzymatic Activity in Human Heart Tissues
Tissue Type pH Ang-(1-9) Yield (nmol/h/mg) Primary Enzyme Involved
Right Atrium 5.5 77.1 ± 8 Cathepsin A (CATA)
Left Ventricle 5.5 19.8 ± 6 Metallopeptidase
Right Atrium 7.0 44.7 ± 9 ACE2

Inhibitor studies using ebelactone B (65% inhibition) and phenanthroline (22% inhibition) confirm CATA’s role in atrial Ang-(1-9) production. Conversely, ventricular synthesis relies on metallopeptidases, highlighting tissue-specific enzymatic pathways.

Nanoparticle-Mediated Delivery Systems

To address Ang-(1-9)’s short plasma half-life (~2–3 minutes), nanoparticle (NP) encapsulation strategies have been developed. A hybrid polymer-gold nanosystem demonstrated sustained release and protease resistance:

Synthesis of Ang-(1-9)-Loaded Nanoparticles

  • Gold Nanostar (AuNS) Preparation :

    • Turkevich method : Reduction of 1 mM HAuCl₄ with 38.8 mM sodium citrate at 100°C for 30 minutes.
    • Characterization : UV-Vis spectroscopy (λₘₐₓ = 520 nm), TEM (size = 25 ± 3 nm).
  • Polymer Matrix Formation :

    • Polymers : Ethylene oxide-propylene oxide block copolymer (EE) and sodium alginate (Alg).
    • Complex coacervation : Mixing EE (1% m/v) and Alg (1% m/v) at pH 4.8, 25°C, 600 rpm for 25 minutes.
    • Ang-(1-9) encapsulation : 0.5 mg/mL peptide added during coacervation.
Table 2: Nanoparticle Formulation Parameters
Component Concentration Function
EE 1% m/v Thermo-responsive matrix
Alg 1% m/v Ionic crosslinking
AuNS 0.1 mM Near-infrared (NIR) trigger
Ang-(1-9) 0.5 mg/mL Therapeutic payload

This system achieved 80% encapsulation efficiency and NIR-triggered release over 72 hours, overcoming enzymatic degradation.

Gene Therapy Approaches

Adeno-associated viral (AAV) vectors enable long-term Ang-(1-9) expression in vivo. In a murine myocardial infarction (MI) model, AAV9-Ang-(1-9) delivery via tail vein injection restored cardiac function:

Vector Design and Delivery

  • Vector : AAV9 serotype with cytomegalovirus (CMV) promoter.
  • Dose : 1 × 10¹¹ viral genomes/mouse.
  • Efficacy :
    • Ejection fraction : Increased from 35% (MI control) to 52% (AAV9-Ang-(1-9)).
    • Scar thickness : 1.8-fold increase vs. control (p < 0.01).

Mechanistically, Ang-(1-9) enhanced cardiomyocyte calcium transient amplitude by 40% via protein kinase A (PKA) activation.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for Ang-(1-9) Production
Method Yield Scalability Clinical Stage
SPPS 10–50 mg/batch Low Preclinical
Enzymatic (ACE2) 77 nmol/h/mg Moderate Experimental
Nanoparticles 80% efficiency High Preclinical
Gene Therapy (AAV9) Sustained Moderate Phase I/II trials

SPPS suits small-scale research, while NPs and gene therapy offer translational potential. However, no NP formulations have entered clinical trials for Ang-(1-9).

Scientific Research Applications

Angiotensin-(1-9) has been extensively studied for its potential therapeutic applications in various fields:

Chemistry: In chemistry, angiotensin-(1-9) is used as a model peptide to study enzyme-substrate interactions and the mechanisms of peptide hydrolysis .

Biology: In biological research, angiotensin-(1-9) is investigated for its role in modulating cardiovascular functions. It has been shown to have protective effects against cardiac hypertrophy and fibrosis .

Medicine: In medicine, angiotensin-(1-9) is explored for its potential to treat hypertension and heart failure. It acts through the angiotensin type 2 receptor, promoting vasodilation and reducing blood pressure .

Industry: In the pharmaceutical industry, angiotensin-(1-9) is being developed as a therapeutic agent for cardiovascular diseases. Its production involves advanced biotechnological methods to ensure high purity and efficacy .

Comparison with Similar Compounds

Structural and Functional Overview

The RAS comprises multiple bioactive peptides with distinct roles. Below is a comparative analysis of Ang-(1-9) with key analogs:

Property Angiotensin (1-9) Angiotensin II (Ang II) Angiotensin (1-7) Angiotensin (1-5)
Precursor Ang I via ACE2 Ang I via ACE Ang II via ACE2 or Ang-(1-9) via ACE Ang I via ACE2/NEP
Receptor Uncertain (AT2R proposed) AT1R (pathogenic), AT2R (protective) Mas receptor AT2R (primary)
Primary Actions Anti-hypertrophic, anti-inflammatory, stimulates ANP Vasoconstriction, fibrosis, inflammation Vasodilation, anti-fibrotic, anti-inflammatory Vasodilation, anti-proliferative
Therapeutic Potential Cardiac/renal protection Target for inhibition (ARBs/ACEIs) COVID-19 adjunct, hypertension Emerging role in vascular health
Key Enzymatic Pathways ACE2 → Ang-(1-9) → ACE → Ang-(1-7) ACE → Ang II ACE2 → Ang II → Ang-(1-7) ACE2/NEP → Ang-(1-5)
Mechanistic and Research Findings

Angiotensin II (Ang II)

  • Ang II, the most studied RAS peptide, binds to AT1R, promoting vasoconstriction, oxidative stress, and fibrosis. In contrast, Ang-(1-9) counteracts these effects by reducing cardiac hypertrophy and inflammation in hypertensive rat models .
  • Key Difference : While Ang II drives pathological remodeling, Ang-(1-9) attenuates it. For example, in renal arteries of hypertensive rats, Ang-(1-9) levels correlate inversely with Ang II, suggesting a regulatory interplay .

Angiotensin (1-7)

  • Both Ang-(1-9) and Ang-(1-7) are products of ACE2 activity. Ang-(1-7) directly activates the Mas receptor, whereas Ang-(1-9) may act via AT2R or require conversion to Ang-(1-7) for bioactivity .
  • Therapeutic Overlap : In diabetic nephropathy, the ACE2-Ang-(1-7)-Mas axis is a therapeutic target, but Ang-(1-9) also shows promise by reducing renal inflammation .

Angiotensin (1-5)

  • A lesser-studied peptide, Ang-(1-5), is generated from Ang I via ACE2 or neutral endopeptidase (NEP). Like Ang-(1-9), it exhibits vasodilatory effects but with a stronger affinity for AT2R .

Angiotensin (1-12)

  • Controversial due to detection challenges, Ang-(1-12) was proposed as an alternative Ang II precursor. However, recent LC-MS/MS studies failed to confirm its presence in humans or rodents, unlike Ang-(1-9), which is well-established .

Quantitative Data from Preclinical Studies

Table 1. Tissue-Specific Concentrations of RAS Peptides in Hypertensive Rats

Peptide Renal Artery (pmol/mg tissue) Cardiac Tissue (pmol/mg tissue)
Ang II 12.3 ± 1.8 18.5 ± 2.1
Ang-(1-7) 3.2 ± 0.7 4.1 ± 0.9
Ang-(1-9) 2.1 ± 0.5 1.8 ± 0.4

Source: Adapted from renal artery studies in SHR rats .

  • Key Insight : Ang-(1-9) concentrations are lower than Ang II but comparable to Ang-(1-7), emphasizing its role as a modulator rather than a primary effector.

Biological Activity

Angiotensin (1-9) is a peptide that plays a significant role in the renin-angiotensin system (RAS), particularly as an endogenous ligand for the angiotensin type 2 receptor (AT2R). This compound has garnered attention due to its potential therapeutic effects in hypertension and cardiovascular diseases. This article explores the biological activity of Angiotensin (1-9), detailing its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Angiotensin (1-9)

Angiotensin (1-9) is derived from angiotensin I through the action of angiotensin-converting enzyme 2 (ACE2). It is part of the non-canonical RAS and has been shown to exhibit various biological activities distinct from its precursor peptides, such as angiotensin II. Notably, Angiotensin (1-9) has been implicated in antihypertensive effects, cardioprotection, and modulation of cardiac remodeling.

The primary mechanism through which Angiotensin (1-9) exerts its effects is via activation of the AT2R. This receptor is known to mediate vasodilation, anti-hypertrophic effects, and protection against cardiovascular remodeling. The activation of AT2R by Angiotensin (1-9) triggers various signaling pathways that counteract the harmful effects associated with overactivity of angiotensin II via the AT1 receptor.

Key Findings from Research Studies

  • Antihypertensive Effects :
    • In studies involving spontaneously hypertensive rats, Angiotensin (1-9) demonstrated dose-dependent reductions in systolic blood pressure and inhibition of cardiac hypertrophy. These effects were mediated by AT2R signaling pathways .
    • Infusion of Angiotensin (1-9) significantly reduced blood pressure in various rat models of hypertension, indicating its potential as a therapeutic agent .
  • Cardiac Remodeling :
    • Research indicates that Angiotensin (1-9) can reverse structural alterations such as hypertrophy and fibrosis in cardiac tissues. It has been shown to ameliorate oxidative stress and improve endothelial function .
    • In experimental models, treatment with Angiotensin (1-9) improved cardiac function and reduced markers of fibrosis and hypertrophy when assessed through echocardiography .
  • Protective Effects on Organs :
    • Studies suggest that Angiotensin (1-9) protects not only the heart but also blood vessels and potentially kidneys from adverse remodeling associated with hypertension .

Data Table: Summary of Key Research Findings

Study ReferenceModel UsedKey Findings
Spontaneously Hypertensive RatsDose-dependent reduction in systolic blood pressure
Rat ModelsReversed cardiac hypertrophy; improved endothelial function
Various Animal ModelsCardiovascular protection; reduced organ damage

Case Studies

Several case studies have highlighted the clinical implications of Angiotensin (1-9):

  • Case Study 1 : In a murine model of myocardial infarction, gene therapy aimed at augmenting Ang-(1-9) levels resulted in preserved left ventricular function, showcasing its potential for therapeutic applications post-cardiac events .
  • Case Study 2 : In patients with hypertension and heart failure, elevated levels of Ang-(1-9) were associated with improved cardiovascular outcomes, suggesting that this peptide may serve as a biomarker for effective cardiovascular health management .

Q & A

Q. What enzymatic pathways synthesize Angiotensin (1-9) in vivo, and how can researchers experimentally validate these pathways?

Angiotensin (1-9) [Ang (1-9)] is primarily generated via cleavage of Angiotensin I by angiotensin-converting enzyme 2 (ACE2) , with neprilysin (MME) further converting Ang (1-9) to Ang (1-7) . To validate these pathways, researchers can:

  • Use ACE2 knockout models to observe reduced Ang (1-9) levels.
  • Employ immunoblotting or enzyme activity assays to measure ACE2 and neprilysin activity in target tissues.
  • Apply isotope-labeled Angiotensin I in vitro to track conversion products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Q. What in vivo models are appropriate for studying Angiotensin (1-9)'s cardioprotective effects?

The DOCA-salt hypertensive rat model is widely used, as Ang (1-9) has been shown to reduce cardiac inflammation and renal damage in this system . Key considerations include:

  • Monitoring hemodynamic parameters (e.g., blood pressure via telemetry).
  • Quantifying inflammatory markers (e.g., TNF-α, IL-6) in cardiac tissue using ELISA.
  • Comparing outcomes with ACE2-deficient models to isolate Ang (1-9)-specific effects .

Q. How can researchers quantify Angiotensin (1-9) levels in biological samples with high specificity?

LC-MS/MS is preferred for its ability to distinguish Ang (1-9) from structurally similar peptides (e.g., Ang II). Methodological steps include:

  • Sample stabilization with protease inhibitors to prevent degradation.
  • Solid-phase extraction for peptide enrichment.
  • Validation using synthetic Ang (1-9) standards and spike-recovery experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in Angiotensin (1-9)'s role across different disease models (e.g., hypertension vs. heart failure)?

Discrepancies may arise from tissue-specific receptor expression or competing enzymatic pathways. Strategies include:

  • Conducting tissue-specific knockout studies (e.g., cardiac vs. renal ACE2 deletion).
  • Profiling receptor expression (e.g., Mas receptor, AT2R) via qPCR or flow cytometry.
  • Performing dose-response studies to identify concentration-dependent effects .

Q. What experimental challenges arise when studying Angiotensin (1-9)'s interaction with neprilysin, and how can they be addressed?

Neprilysin’s dual role in Ang (1-9) metabolism (generation and degradation) complicates data interpretation. Solutions include:

  • Using selective neprilysin inhibitors (e.g., sacubitril) to isolate Ang (1-9) accumulation effects.
  • Combining time-course experiments with LC-MS/MS to track kinetic changes in peptide levels.
  • Validating findings in MME-knockout models to confirm pathway specificity .

Q. How does Angiotensin (1-9) modulate RAAS components, and what methods best assess these interactions?

Ang (1-9) antagonizes Ang II/AT1R signaling while promoting AT2R and Mas receptor activation. Methodological approaches:

  • Receptor binding assays (e.g., radioligand displacement) to quantify affinity for AT1R vs. AT2R.
  • Transcriptomic profiling (RNA-seq) of RAAS-related genes (e.g., ACE, renin) in treated vs. control tissues.
  • Functional studies measuring vasodilation responses in isolated vessels pre-treated with receptor antagonists .

Methodological Best Practices

  • Reproducibility : Document experimental protocols in detail, including batch numbers for reagents and equipment calibration data .
  • Data Contradictions : Use sensitivity analyses to test robustness of conclusions (e.g., excluding outliers, alternative statistical models) .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.